

# Application Notes and Protocols for Barasertib (AZD1152) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Barasertib** (AZD1152), a selective Aurora B kinase inhibitor, in various preclinical animal models. The included protocols are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

### **Overview of Barasertib**

**Barasertib** (AZD1152) is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as AZD2811).[1][2] This active form is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B kinase disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.[3] **Barasertib** has demonstrated anti-tumor activity in a range of preclinical models of hematological malignancies and solid tumors.[4]

## Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the dosages, administration routes, and schedules of **Barasertib** and its nanoparticle formulation (AZD2811) in various animal models as reported in preclinical studies.



Table 1: Barasertib (AZD1152) Dosage and

Administration

| Cancer<br>Type                         | Animal<br>Model                            | Cell Line                                      | Dosage                 | Administr<br>ation<br>Route                     | Dosing<br>Schedule                                    | Referenc<br>e(s) |
|----------------------------------------|--------------------------------------------|------------------------------------------------|------------------------|-------------------------------------------------|-------------------------------------------------------|------------------|
| Acute<br>Myeloid<br>Leukemia<br>(AML)  | Immunodef<br>icient<br>BALB/c<br>nude mice | MOLM13                                         | 5 or 25<br>mg/kg       | Intraperiton<br>eal (i.p.)                      | 4 times a<br>week or<br>every other<br>day            | [4]              |
| Small-Cell<br>Lung<br>Cancer<br>(SCLC) | Athymic<br>nude mice                       | H841                                           | 50 or 100<br>mg/kg/day | Not<br>Specified                                | 5 days on,<br>2 days off,<br>for 2 weeks              |                  |
| Colorectal<br>Cancer                   | Nude mice                                  | SW620,<br>HCT116,<br>Colo205                   | 150<br>mg/kg/day       | Subcutane<br>ous (s.c.)<br>minipump<br>infusion | Continuous<br>infusion<br>over 48<br>hours            | [5]              |
| Colorectal<br>Cancer                   | Nude mice                                  | SW620                                          | 25<br>mg/kg/day        | Intraperiton eal (i.p.)                         | Once daily<br>for 4 days                              | [5]              |
| Intestinal<br>Neoplasia                | ApcMin/+<br>mice                           | -                                              | 25 mg/kg               | Intraperiton<br>eal (i.p.)                      | Once daily<br>for 4 days,<br>each week<br>for 3 weeks | [5]              |
| Various<br>Solid<br>Tumors             | Immunodef<br>icient mice                   | Colon, lung, and hematologi c tumor xenografts | 10-150<br>mg/kg/day    | Not<br>Specified                                | Not<br>Specified                                      | [4]              |

**Table 2: AZD2811 (Nanoparticle Formulation) Dosage** and Administration



| Cancer<br>Type                         | Animal<br>Model  | Cell Line                     | Dosage             | Administr<br>ation<br>Route | Dosing<br>Schedule | Referenc<br>e(s) |
|----------------------------------------|------------------|-------------------------------|--------------------|-----------------------------|--------------------|------------------|
| Acute<br>Myeloid<br>Leukemia<br>(AML)  | Nude mice        | HL-60                         | 25 - 98.7<br>mg/kg | Not<br>Specified            | Single<br>dose     | [6][7]           |
| Acute<br>Myeloid<br>Leukemia<br>(AML)  | NOG mice         | MOLM-13<br>(disseminat<br>ed) | High dose          | Intravenou<br>s (i.v.)      | Not<br>Specified   | [6]              |
| Diffuse Large B- cell Lymphoma (DLBCL) | Not<br>Specified | Not<br>Specified              | 25 mg/kg           | Not<br>Specified            | Weekly             | [3][8]           |
| Diffuse Large B- cell Lymphoma (DLBCL) | Not<br>Specified | Not<br>Specified              | 50 mg/kg           | Not<br>Specified            | Every 2<br>weeks   | [3][8]           |

## Experimental Protocols Barasertib Formulation for In Vivo Administration

#### Materials:

- Barasertib (AZD1152) powder
- Dimethyl sulfoxide (DMSO)
- PEG300 or PEG400
- Tween-80



- Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Protocol:

- Prepare a stock solution of Barasertib in DMSO. The concentration will depend on the final desired dose.
- For a typical formulation, a co-solvent system is required. An example formulation is as follows:
  - 5% DMSO
  - 40% PEG300
  - 5% Tween-80
  - 50% Saline
- To prepare the working solution, first add the required volume of the DMSO stock solution to a sterile tube.
- Add the PEG300 and vortex thoroughly to ensure complete mixing.
- Add the Tween-80 and vortex again.
- Finally, add the saline or PBS to reach the final volume and vortex until the solution is clear and homogenous.
- It is recommended to prepare the working solution fresh on the day of use.[4]

## **Xenograft Tumor Model Establishment**

#### Materials:

Cancer cell line of interest



- Culture medium
- Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
- Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
- Syringes and needles (27-30 gauge)
- 70% Ethanol

#### Protocol:

- Culture the cancer cells to the desired confluence.
- Harvest the cells by trypsinization and perform a cell count to determine the cell density.
- Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^7 cells/mL).
- (Optional) Mix the cell suspension with an equal volume of cold Matrigel®. Keep the mixture on ice to prevent premature gelling.
- Anesthetize the mouse using an approved protocol.
- Wipe the injection site (typically the flank) with 70% ethanol.
- Inject the cell suspension (e.g., 100 μL) subcutaneously into the flank of the mouse.
- Monitor the mice regularly for tumor growth.

### **Administration of Barasertib**

#### 3.3.1. Intraperitoneal (i.p.) Injection

#### Materials:

- Prepared Barasertib solution
- Syringe and needle (25-27 gauge)



· Animal restraint device

#### Protocol:

- Restrain the mouse securely.
- Tilt the mouse so that its head is slightly lower than its hindquarters. This will help to move the abdominal organs away from the injection site.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the Barasertib solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.
- 3.3.2. Subcutaneous (s.c.) Osmotic Minipump Implantation

#### Materials:

- Osmotic minipumps (e.g., ALZET®)
- Prepared Barasertib solution
- Surgical instruments (scalpel, forceps)
- Wound clips or sutures
- Anesthetic and analgesic agents

#### Protocol:

- Anesthetize the mouse using an approved surgical anesthesia protocol.
- Shave and aseptically prepare the surgical site on the dorsal side, between the scapulae.



- Make a small incision in the skin.
- Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
- Fill the osmotic minipump with the Barasertib solution according to the manufacturer's instructions.
- Insert the filled minipump into the subcutaneous pocket.
- · Close the incision with wound clips or sutures.
- Administer post-operative analgesia as required and monitor the animal for recovery.[5][9]

## **Assessment of Treatment Efficacy**

#### 3.4.1. Tumor Volume Measurement

#### Materials:

· Digital calipers

#### Protocol:

- Measure the length (longest diameter) and width (perpendicular diameter) of the tumor using digital calipers.
- Measurements are typically taken 2-3 times per week.
- Calculate the tumor volume using the modified ellipsoid formula:
  - Tumor Volume (mm³) = (Length x Width²) / 2
- Record the tumor volumes for each mouse over the course of the study to generate tumor growth curves.[10][11]
- 3.4.2. Flow Cytometry for Cell Cycle Analysis (Polyploidy)

#### Materials:



- Excised tumor tissue or cultured cells
- Collagenase/Dispase solution (for solid tumors)
- 70% ice-cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

#### Protocol:

- For solid tumors: Mince the excised tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.
- For cultured cells: Harvest cells by trypsinization.
- Wash the cells with PBS and centrifuge.
- Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
- Wash the fixed cells with PBS and centrifuge.
- Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer. Cells with a DNA content of >4N are considered polyploid.[12][13]

# Visualizations Signaling Pathway of Barasertib Action





Click to download full resolution via product page

Caption: Barasertib inhibits Aurora B kinase, disrupting mitosis and leading to apoptosis.



## **Experimental Workflow for In Vivo Efficacy Study**



Click to download full resolution via product page



Caption: A typical workflow for evaluating **Barasertib** efficacy in a xenograft model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. efashare.b-cdn.net [efashare.b-cdn.net]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 6. Inhibition of Aurora Kinase B Is Important for Biologic Activity of the Dual Inhibitors of BCR-ABL and Aurora Kinases R763/AS703569 and PHA-739358 in BCR-ABL Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging 3D capture vs. caliper | Animalab [animalab.eu]
- 8. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Tumor volume measurement [bio-protocol.org]
- 12. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry ExpertCytometry [expertcytometry.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Barasertib (AZD1152) in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683942#barasertib-dosage-and-administration-in-animal-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com